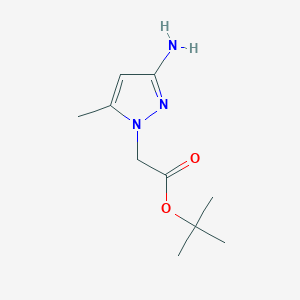

tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-(3-amino-5-methylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-7-5-8(11)12-13(7)6-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPBCGFWPVBSOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of 1,3-Diketones with Hydrazines

The most prevalent route involves reacting 1,3-diketones (e.g., acetylacetone) with hydrazine derivatives. For example, acetylacetone and hydrazine hydrate in ethanol at 80°C yield 3-amino-5-methylpyrazole, albeit with modest regioselectivity. Modifying the diketone substituents or using substituted hydrazines can enhance specificity.

Example Protocol :

Functionalization of Preformed Pyrazoles

Alternative routes start with commercially available 3-amino-5-methylpyrazole, which is alkylated at the 1-position. This approach avoids regioselectivity issues but requires careful control of reaction conditions to prevent over-alkylation.

Alkylation Strategies for tert-Butyl Acetoxy Side Chain

Direct Alkylation Using tert-Butyl 2-Bromoacetate

The tert-butyl acetoxy group is introduced via nucleophilic substitution. 3-Amino-5-methylpyrazole is treated with tert-butyl 2-bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Optimized Protocol :

-

Reactants : 3-Amino-5-methylpyrazole (1.0 eq), tert-butyl 2-bromoacetate (1.1 eq)

-

Base : K₂CO₃ (2.0 eq)

-

Solvent : DMF, 60°C, 12 hours

Challenges :

-

Competing N2-alkylation (≈15% byproduct)

-

Base-induced decomposition of tert-butyl esters at elevated temperatures

Mitsunobu Reaction for Stereochemical Control

For substrates sensitive to strong bases, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables mild conditions. However, this method is cost-prohibitive for large-scale synthesis.

Example :

-

Reactants : 3-Amino-5-methylpyrazole (1.0 eq), tert-butyl 2-hydroxyacetate (1.2 eq)

-

Conditions : THF, DEAD (1.5 eq), PPh₃ (1.5 eq), 0°C to room temperature, 24 hours

Protective Group Strategies

The 3-amino group’s reactivity often necessitates protection during alkylation. Common protecting groups include:

| Protecting Group | Reagent | Deprotection Method | Yield Impact |

|---|---|---|---|

| Boc (tert-butyl) | Boc₂O, DMAP | TFA/CH₂Cl₂ (1:1) | -8% |

| Acetyl | Ac₂O, pyridine | NH₃/MeOH | -12% |

| Benzyl | BnBr, K₂CO₃ | H₂/Pd/C | -15% |

Boc protection is preferred for its compatibility with tert-butyl esters and mild deprotection.

Analytical Validation and Quality Control

Critical quality attributes include:

-

Regiochemical purity : Assessed via ¹H NMR (absence of N2-alkylation signals at δ 4.2–4.5 ppm).

-

Residual solvents : GC-MS analysis to ensure DMF or THF levels <500 ppm.

-

HPLC purity : Typically >98% using C18 columns (acetonitrile/water + 0.1% TFA).

Industrial-Scale Considerations

Cost Drivers :

-

tert-Butyl 2-bromoacetate pricing ($320/kg vs. $110/kg for 2-chloroacetate)

-

Solvent recovery (DMF vs. THF)

Environmental Impact :

-

NaH-mediated routes generate H₂ gas, requiring specialized equipment.

-

K₂CO₃-based methods produce aqueous waste with high salt content.

Emerging Methodologies

Analyse Chemischer Reaktionen

tert-Butyl-2-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.

Reduktion: Die Estergruppe kann zur entsprechenden Alkohol reduziert werden.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds in the pyrazole family exhibit a variety of pharmacological properties, including:

- Antimicrobial Activity : Similar pyrazole derivatives have been studied for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development.

- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can act as anti-inflammatory agents by inhibiting specific enzymes involved in inflammatory pathways.

Case Studies

- Antimicrobial Studies : A study evaluated similar pyrazole compounds against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity with minimal inhibitory concentrations (MICs) indicating effectiveness comparable to existing antibiotics .

- Anti-inflammatory Research : In silico docking studies have shown that pyrazole derivatives can interact with enzymes like 5-lipoxygenase, suggesting their potential as anti-inflammatory agents .

Given its structural uniqueness, tert-butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate holds promise for further research in medicinal chemistry. Potential areas include:

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to its structure affect biological activity.

- Development of New Therapeutics : Exploring its use as a scaffold for designing new drugs targeting various diseases.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The compound’s closest structural analogue is tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS: 1909305-37-8), which shares the same molecular formula (C₁₀H₁₇N₃O₂) and weight (211.26 g/mol) but differs in substituent positioning (Table 1) .

Table 1: Structural and Functional Comparison

| Property | tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate | tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate |

|---|---|---|

| Pyrazole Substituents | 1-Acetate ester, 3-NH₂, 5-CH₃ | 1-CH₃, 5-Acetate ester, 2-NH₂ (on acetate chain) |

| Hydrogen Bonding Sites | Pyrazole NH₂ (donor/acceptor) | Aliphatic NH₂ (donor) |

| Synthetic Accessibility | Requires regioselective pyrazole functionalization | Involves α-amino ester synthesis |

| Potential Applications | Drug intermediates, coordination chemistry | Peptidomimetics, enzyme inhibitors |

Key Findings from Comparative Analysis

Hydrogen Bonding and Solubility: The amino group on the pyrazole ring in the target compound enables resonance stabilization and stronger hydrogen-bonding interactions compared to the aliphatic amino group in the analogue. This difference impacts solubility; the target compound is less soluble in polar solvents due to aromatic stabilization .

Reactivity: The aliphatic amino group in the analogue is more nucleophilic, making it reactive toward acylating agents. In contrast, the target compound’s aromatic amino group participates in resonance, reducing its basicity and reactivity .

Crystallographic Behavior: Crystallization studies using SHELX software (commonly employed for small-molecule refinement) reveal that the target compound forms tighter crystal lattices due to directional hydrogen bonds (N-H···O) between the pyrazole NH₂ and ester carbonyl groups. The analogue, with its flexible aliphatic amino group, exhibits less predictable packing patterns .

Thermal Stability : The tert-butyl group in both compounds enhances thermal stability, but the target compound decomposes at higher temperatures (~250°C) due to stronger intermolecular interactions, whereas the analogue degrades near 220°C .

Biologische Aktivität

tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

Key Functional Groups:

- Tert-butyl group

- Amino group (at the 3-position of the pyrazole ring)

- Acetate moiety

The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological targets, particularly in the realm of drug development.

1. Antimicrobial Activity

Research indicates that compounds with a pyrazole structure can exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit bacterial growth, making them candidates for further development as antimicrobial agents. The specific interactions and efficacy of this compound against various pathogens remain to be fully elucidated but suggest a promising avenue for research.

2. Anti-inflammatory Effects

Similar pyrazole derivatives have been explored for their anti-inflammatory properties. The amino group in this compound may enhance its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

3. Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, related pyrazole compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation pathways. This aspect could be critical in developing non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding: The amino group may facilitate binding to specific receptors involved in immune response modulation.

- Enzyme Interaction: Its structural features may allow it to fit into active sites of various enzymes, inhibiting their function.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride | C11H19N3O | Explored for enzyme inhibition |

| 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid | C10H14N4O2 | Studied for anti-inflammatory properties |

| Tert-butyl 4-amino-1H-pyrazole | C8H12N4 | Focused on antimicrobial applications |

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate?

The synthesis typically involves multi-step reactions, including condensation of pyrazole derivatives with tert-butyl-protected esters. For example, analogous compounds like methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate are synthesized via reactions of phenylhydrazine with β-keto esters, followed by alkylation or esterification steps . Key intermediates are purified via recrystallization (e.g., ethanol) and validated using thin-layer chromatography (TLC) with toluene/ethyl acetate/water solvent systems .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., tert-butyl groups often exhibit steric effects influencing crystal packing) .

- NMR spectroscopy : Distinct signals for the tert-butyl group (~1.4 ppm for 9H), pyrazole protons (6.5–7.5 ppm), and ester carbonyls (~170 ppm in NMR) .

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]) and fragmentation patterns confirm molecular weight and functional groups .

Q. What analytical techniques are critical for purity assessment?

- High-performance liquid chromatography (HPLC) : Quantifies purity ≥95% using UV detection (254/280 nm) .

- TLC with iodine visualization : Monitors reaction progress and detects impurities .

Advanced Research Questions

Q. How can synthetic challenges like regioselectivity in pyrazole functionalization be addressed?

Regioselective modifications require controlled reaction conditions (e.g., temperature, solvent polarity). For example, tert-butyl ester protection stabilizes intermediates during nucleophilic substitutions, while thiourea catalysts (e.g., quinine-derived) enhance enantioselectivity in multi-step syntheses .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between X-ray structures and NMR/IR data may arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-induced conformational changes. Cross-validation using DFT calculations (e.g., bond-length optimization) and variable-temperature NMR can reconcile such differences .

Q. How are structure-activity relationships (SAR) explored for this compound?

SAR studies involve:

- Functional group modifications : Replacing the tert-butyl group with cyclopropyl or aryl moieties alters steric/electronic profiles .

- Biological assays : Pyrazole derivatives are screened for kinase inhibition (e.g., PCTA targets) using enzymatic assays and cellular viability tests (IC determination) .

Q. What computational methods support mechanistic studies of its reactivity?

- Molecular docking : Predicts binding interactions with biological targets (e.g., kinase active sites) .

- DFT simulations : Models reaction pathways (e.g., nucleophilic acyl substitutions) and transition states to optimize synthetic yields .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

- Optimize protecting groups : Tert-butyl esters improve stability during acidic/basic conditions .

- Catalyst screening : Organocatalysts (e.g., HBTU/DIPEA in DMF) enhance coupling efficiency in amide bond formation .

Q. What approaches mitigate crystallographic disorder in X-ray analysis?

- Low-temperature data collection : Reduces thermal motion artifacts.

- SHELX refinement : Robust algorithms (SHELXL) handle twinning or partial occupancy issues in small-molecule crystals .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.